molecular formula C13H22Cl2N2 B1379732 [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride CAS No. 1390654-99-5

[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride

Cat. No.: B1379732
CAS No.: 1390654-99-5
M. Wt: 277.23 g/mol
InChI Key: JCKBGRLEILSJPB-UHFFFAOYSA-N
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Description

[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C13H20N22HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Benzylation: The nitrogen atom of the pyrrolidine ring is benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Ethylation: The benzylated pyrrolidine is then reacted with ethylamine under suitable conditions to introduce the ethylamine group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially yielding secondary amines or reduced aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the pyrrolidine ring could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The benzyl group and pyrrolidine ring can engage in specific binding interactions, influencing the activity of the target molecule. The ethylamine moiety may also play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    [2-(1-Phenyl-3-pyrrolidinyl)ethyl]amine dihydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

    [2-(1-Benzyl-2-pyrrolidinyl)ethyl]amine dihydrochloride: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    [2-(1-Benzyl-3-piperidinyl)ethyl]amine dihydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride lies in its specific substitution pattern and the presence of both a benzyl group and an

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBGRLEILSJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCN)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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